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Compound of Interest

Compound Name: Boc-3-chloro-L-tyrosine

Cat. No.: B065737 Get Quote

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of

modern medicinal chemistry, enabling the development of therapeutics with enhanced potency,

selectivity, and metabolic stability. Boc-3-chloro-L-tyrosine is a valuable building block in this

endeavor. The introduction of a chlorine atom onto the aromatic ring of tyrosine can profoundly

influence the electronic and steric properties of the resulting peptide. This modification can lead

to altered binding affinities for biological targets and, crucially, can block sites of metabolic

degradation, thereby increasing the in vivo half-life of a peptide drug candidate.[1]

The tert-butyloxycarbonyl (Boc) protecting group makes this amino acid derivative perfectly

suited for use in the robust and well-established Boc/Bzl strategy of solid-phase peptide

synthesis (SPPS).[2][3]

Physicochemical and Structural Characteristics
Accurate characterization is the foundation of reproducible science. While some specific

experimental data for this derivative are not widely published, we can compile its properties

based on its structure and data from closely related analogues.
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Property Value / Description Reference

CAS Number 192315-36-9 [1]

Molecular Formula C₁₄H₁₈ClNO₅ -

Molecular Weight 315.75 g/mol -

Appearance

Expected to be a white to off-

white solid, similar to its parent

compound, Boc-L-tyrosine.

[4]

Synonyms

Boc-Tyr(3-Cl)-OH, L-Tyrosine,

3-chloro-N-[(1,1-

dimethylethoxy)carbonyl]-

[1]

Solubility

Expected to be soluble in

organic solvents like

Dimethylformamide (DMF),

Dichloromethane (DCM), and

alcohols.

[3]

Storage

Store in a cool, dry place

(-20°C recommended for long-

term stability), protected from

light and moisture.

[5]

Structure:
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Caption: 2D Structure of Boc-3-chloro-L-tyrosine.

Synthesis of Boc-3-chloro-L-tyrosine
The most reliable method for preparing Boc-3-chloro-L-tyrosine is through the N-α-protection

of the parent amino acid, 3-chloro-L-tyrosine, using di-tert-butyl dicarbonate (Boc₂O). This is a

standard Schotten-Baumann reaction adapted for amino acids.

Rationale of the Synthesis:
The reaction proceeds via nucleophilic attack of the deprotonated amino group of 3-chloro-L-

tyrosine on one of the carbonyl carbons of Boc₂O. A base is required to deprotonate the amine,

increasing its nucleophilicity. The choice of a mixed solvent system (like dioxane/water or

THF/water) accommodates both the water-soluble amino acid salt and the organic-soluble

Boc₂O.[6][7] The workup is designed to remove unreacted reagents and byproducts by

selectively partitioning the desired product into an organic phase after acidification.

Experimental Protocol: Synthesis
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Dissolution: In a round-bottom flask, dissolve 3-chloro-L-tyrosine (1.0 eq.) in a 1:1 mixture of

1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. The volume should be

sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the cooled solution while

stirring vigorously.

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting

amino acid is consumed.

Workup - Quenching & pH Adjustment: Dilute the reaction mixture with water. Carefully

acidify the solution to a pH of 2-3 using a cold, dilute acid such as 1 M hydrochloric acid

(HCl) or potassium bisulfate (KHSO₄).[6] This step protonates the carboxylate, making the

product extractable into an organic solvent.

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with

ethyl acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove residual salts and acid.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure using a rotary evaporator to yield the final product, which can be further purified by

crystallization if necessary. A high yield (>90%) is typically expected.[7]

Synthesis Workflow

1. Dissolve 3-Chloro-L-tyrosine
in Base/Dioxane @ 0°C 2. Add Boc₂O 3. Stir Overnight

at Room Temp 4. Acidify to pH 2-3 5. Extract with
Ethyl Acetate 6. Dry & Concentrate Boc-3-chloro-L-tyrosine

Click to download full resolution via product page

Caption: Workflow for the synthesis of Boc-3-chloro-L-tyrosine.
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Analytical Characterization
A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of

the synthesized material.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the

compound.

Protocol: A reverse-phase C18 column is typically used with a gradient of water and

acetonitrile (both containing 0.1% TFA). The compound is detected by UV absorbance at

~280 nm due to the aromatic ring. A single major peak indicates high purity.

Mass Spectrometry (MS): Confirms the molecular weight.

Protocol: Electrospray Ionization (ESI) is a suitable method. The expected mass for the

[M+H]⁺ ion is approximately 316.7 g/mol , and for the [M+Na]⁺ ion, it is approximately

338.7 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) should

be observable in high-resolution mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Expected ¹H NMR Signals (qualitative):

A large singlet around 1.4 ppm corresponding to the 9 protons of the Boc group.[6]

Multiplets corresponding to the α- and β-protons of the amino acid backbone.

Signals in the aromatic region (around 6.8-7.2 ppm) characteristic of the 1,2,4-

trisubstituted benzene ring.

A broad singlet for the phenolic hydroxyl proton (can exchange with D₂O).

A signal for the NH proton of the carbamate.
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Application in Boc-Strategy Solid-Phase Peptide
Synthesis (SPPS)
Boc-3-chloro-L-tyrosine is primarily used as a building block in SPPS to create modified

peptides. The Boc/Bzl strategy is particularly effective for complex or lengthy sequences.[2]

The Criticality of Side-Chain Protection
While the title compound has its N-α position protected, the phenolic hydroxyl group of the

tyrosine side chain is reactive and must be protected during SPPS to prevent side reactions,

such as O-acylation, during subsequent coupling steps. The Boc group is not suitable for side-

chain protection in this strategy because it would be cleaved during the N-α-deprotection step.

Therefore, for practical use in Boc-SPPS, one must use a derivative where the side-chain

hydroxyl is protected with a group that is stable to the repetitive TFA treatments used for N-α-

Boc removal. A common and effective choice is the 2,6-dichlorobenzyl (Cl₂-Bzl) group, which

requires strong acidolysis (e.g., anhydrous Hydrogen Fluoride, HF) for removal.[2] The

remainder of this section assumes the use of Boc-Tyr(3-Cl, 2,6-Cl₂-Bzl)-OH.

Boc-SPPS Cycle: Step-by-Step Protocol
This protocol outlines a single cycle of amino acid addition using Boc-SPPS.

Resin Preparation: Start with a suitable resin, such as a Merrifield or PAM resin, pre-loaded

with the C-terminal amino acid of the target peptide.[8] Swell the resin in DCM.

N-α-Boc Deprotection:

Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes

to remove the Boc group from the N-terminal amino acid.[6][8]

Causality: TFA is acidic enough to cleave the acid-labile Boc group but not the more stable

side-chain protecting groups or the resin linker.[2]

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl

carbocation byproducts.
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Neutralization:

Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin

with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a free base is

obtained.[2]

Wash thoroughly with DCM to remove excess base.

Coupling:

In a separate vessel, pre-activate the incoming amino acid (e.g., Boc-Tyr(3-Cl, 2,6-Cl₂-

Bzl)-OH) (3-4 eq.) using a coupling reagent like HBTU (3-4 eq.) in the presence of DIEA

(6-8 eq.) in DMF for several minutes.

Add the activated amino acid solution to the neutralized resin-bound peptide.

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion

using a qualitative test like the Kaiser test.

Wash the resin with DMF and DCM to remove unreacted reagents.

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
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Boc-SPPS Cycle

Peptide-Resin
(Boc-Protected)

1. Deprotection
(50% TFA in DCM)

Remove N-α-Boc

2. Neutralization
(DIEA in DCM)

Generate free amine

3. Coupling
(Activated Boc-AA,

HBTU/DIEA in DMF)

Add next AA

Elongate chain
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Caption: The core cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and

all side-chain protecting groups must be removed.

Protocol: The peptide-resin is treated with a strong acid cocktail, most commonly anhydrous

Hydrogen Fluoride (HF), at 0°C for 1-2 hours. The cocktail typically includes scavengers like

anisole or p-cresol to trap reactive carbocations generated during the process.[8]

Post-Cleavage: After HF evaporation, the crude peptide is precipitated with cold diethyl

ether, collected by filtration, and purified using reverse-phase HPLC. The final product's

identity is confirmed by mass spectrometry.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for Boc-3-chloro-L-tyrosine is not readily available,

data from related compounds like Boc-L-tyrosine suggest it is not classified as a hazardous

substance under GHS.[5] However, as with all laboratory chemicals, appropriate precautions

are essential.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Avoid contact with skin, eyes, and clothing.[9]

Storage: Keep the container tightly sealed and store in a cool, dry place as recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 192315-36-9: BOC-3-CHLORO-L-TYROSINE | CymitQuimica [cymitquimica.com]

2. peptide.com [peptide.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]

5. carlroth.com [carlroth.com]

6. rsc.org [rsc.org]

7. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents
[patents.google.com]

8. chempep.com [chempep.com]

9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

To cite this document: BenchChem. [Introduction: The Strategic Value of Halogenated Amino
Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065737#boc-3-chloro-l-tyrosine-cas-number-192315-
36-9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32916471/
https://www.researchgate.net/publication/344212513_Determination_of_3-chloro-l-tyrosine_as_a_novel_indicator_of_chlorine_poisoning_utilizing_gas_chromatography-mass_spectrometric_analysis
https://pubs.acs.org/doi/10.1021/acs.chemrestox.2c00053
https://www.benchchem.com/product/b065737?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/192315-36-9/
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://pdf.benchchem.com/558/Application_Notes_and_Protocols_for_Boc_Tyr_Boc_OH_in_Solid_Phase_Peptide_Synthesis.pdf
https://www.sigmaaldrich.com/SG/en/product/aldrich/374229
https://www.carlroth.com/medias/SDB-6949-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzc4MTh8YXBwbGljYXRpb24vcGRmfGFEVXhMMmcxWXk4NU1UYzVPVFl3TnpBMU1EVTBMMU5FUWw4Mk9UUTVYMGRDWDBWT0xuQmtaZ3xlMDAzZWQ0NzhkZTE1NmEzOGU3ZTZhNGY3ZGYxZDk4NTQxNWYwYzc2OTM1YWNiZmRjOGE1ODkzODQ0Yjg3N2Jk
https://www.rsc.org/suppdata/c6/ob/c6ob02191c/c6ob02191c1.pdf
https://patents.google.com/patent/CN104447415A/en
https://patents.google.com/patent/CN104447415A/en
https://chempep.com/boc-solid-phase-peptide-synthesis/
https://store.apolloscientific.co.uk/storage/msds/BIT0718_msds.pdf
https://www.benchchem.com/product/b065737#boc-3-chloro-l-tyrosine-cas-number-192315-36-9
https://www.benchchem.com/product/b065737#boc-3-chloro-l-tyrosine-cas-number-192315-36-9
https://www.benchchem.com/product/b065737#boc-3-chloro-l-tyrosine-cas-number-192315-36-9
https://www.benchchem.com/product/b065737#boc-3-chloro-l-tyrosine-cas-number-192315-36-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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